molecular formula C16H17FN2O3 B1236681 1-(3,4-Dimethoxyphenyl)-3-(2-fluoro-5-methylphenyl)urea

1-(3,4-Dimethoxyphenyl)-3-(2-fluoro-5-methylphenyl)urea

Cat. No. B1236681
M. Wt: 304.32 g/mol
InChI Key: NIJOWPVNHCINGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethoxyphenyl)-3-(2-fluoro-5-methylphenyl)urea is a member of ureas.

Scientific Research Applications

Synthesis and Structure-Activity Relationships in Tyrosine Kinase Inhibitors

  • Research Area : Development of inhibitors for fibroblast growth factor receptor-1 (FGFR-1) and vascular endothelial growth factor receptor-2 (VEGFR-2) using related compounds.
  • Key Insight : Compounds like 3-(3,5-dimethoxyphenyl) derivatives are potent inhibitors of FGFR and VEGFR, selective over PDGFR and c-Src, and inhibit the growth of human umbilical vein endothelial cells without affecting tumor cell lines.
  • Source : (Thompson et al., 2005).

Arylation of Uracil Derivatives

  • Research Area : Development of substituted uracil derivatives.
  • Key Insight : The synthesis methods used for producing these derivatives have applications in antiviral and antineoplastic therapies.
  • Source : (Gondela & Walczak, 2006).

Anticancer and Antioxidant Agents

  • Research Area : Evaluation of phenethylamine-based urea derivatives for cancer treatment.
  • Key Insight : Certain derivatives demonstrated significant cytotoxicity against cancer cell lines, suggesting potential as lead compounds in cancer therapy.
  • Source : (Özgeriş & Özgeriş, 2021).

Structural Analysis of Related Compounds

  • Research Area : Analysis of molecular structures in related urea compounds.
  • Key Insight : Understanding the molecular structure is crucial for the application of these compounds in various fields, including pharmaceuticals.
  • Source : (Choi et al., 2010).

PET Biomarkers Development

  • Research Area : Synthesis of VEGFR-2/PDGFR dual inhibitors as potential PET biomarkers.
  • Key Insight : The urea-containing pharmacophores have applications in molecular imaging of angiogenic processes.
  • Source : (Ilovich et al., 2008).

Nonlinear Optical (NLO) Crystal Development

  • Research Area : Synthesis of chalcone derivatives for applications in NLO crystals.
  • Key Insight : Such compounds show potential for use in advanced optical technologies due to their thermal stability and optical transparency.
  • Source : (Joseph et al., 2013).

properties

Product Name

1-(3,4-Dimethoxyphenyl)-3-(2-fluoro-5-methylphenyl)urea

Molecular Formula

C16H17FN2O3

Molecular Weight

304.32 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-(2-fluoro-5-methylphenyl)urea

InChI

InChI=1S/C16H17FN2O3/c1-10-4-6-12(17)13(8-10)19-16(20)18-11-5-7-14(21-2)15(9-11)22-3/h4-9H,1-3H3,(H2,18,19,20)

InChI Key

NIJOWPVNHCINGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=O)NC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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